YHO-13351

描述

属性

IUPAC Name |

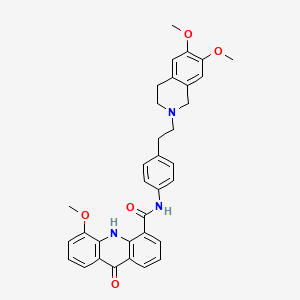

[1-[5-[(Z)-2-cyano-2-(3,4-dimethoxyphenyl)ethenyl]thiophen-2-yl]piperidin-4-yl] 2-(diethylamino)acetate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O4S.CH4O3S/c1-5-28(6-2)18-26(30)33-21-11-13-29(14-12-21)25-10-8-22(34-25)15-20(17-27)19-7-9-23(31-3)24(16-19)32-4;1-5(2,3)4/h7-10,15-16,21H,5-6,11-14,18H2,1-4H3;1H3,(H,2,3,4)/b20-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEIHKAPFXUACW-QMGGKDRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)C=C(C#N)C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC(=O)OC1CCN(CC1)C2=CC=C(S2)/C=C(\C#N)/C3=CC(=C(C=C3)OC)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

YHO-13351: A Comprehensive Technical Guide to a Novel BCRP/ABCG2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

YHO-13351 is a water-soluble prodrug of the potent and specific breast cancer resistance protein (BCRP/ABCG2) inhibitor, YHO-13177. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and preclinical efficacy. Detailed experimental protocols for in vitro and in vivo evaluation, along with visual representations of its mechanism and experimental workflows, are presented to facilitate further research and development of this promising agent for overcoming multidrug resistance in cancer therapy.

Structure and Properties

This compound is chemically known as Diethylaminoacetic acid, 1-(5-((Z)-2-cyano-2-(3,4-dimethoxyphenyl)vinyl)thiophen-2-yl)piperidin-4-yl ester, Methanesulfonate. It is designed as a water-soluble prodrug to overcome the poor solubility of its active metabolite, YHO-13177. Upon administration, this compound is rapidly and efficiently converted to YHO-13177.

| Property | Value | Reference |

| Chemical Formula | C27H37N3O7S2 | |

| Molecular Weight | 579.73 g/mol | |

| Active Metabolite | YHO-13177 | |

| Target | Breast Cancer Resistance Protein (BCRP/ABCG2) | |

| YHO-13177 IC50 for BCRP | 0.02 µM | |

| This compound Solubility | > 100 mg/mL in water | |

| YHO-13177 Solubility | < 0.1 mg/mL in water |

Mechanism of Action: Overcoming Multidrug Resistance

This compound, through its active form YHO-13177, reverses multidrug resistance by directly inhibiting the function of the BCRP/ABCG2 transporter. BCRP is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. YHO-13177 is a highly potent and specific inhibitor of BCRP and does not significantly affect other major drug transporters like P-glycoprotein (MDR1) or multidrug resistance-associated protein 1 (MRP1).

The mechanism of action involves two key aspects:

-

Direct Inhibition of Transporter Function : YHO-13177 competitively binds to the BCRP transporter, preventing the efflux of anticancer drugs such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan. This leads to increased intracellular accumulation of these drugs, restoring their cytotoxic effects in resistant cancer cells.

-

Downregulation of BCRP Expression : Prolonged exposure to YHO-13177 has been shown to lead to a post-transcriptional downregulation of BCRP protein expression, further contributing to the reversal of drug resistance.

The BCRP-mediated drug resistance pathway is intricately linked with cancer stem cell (CSC) biology. CSCs often overexpress BCRP, contributing to their inherent resistance to chemotherapy and subsequent tumor recurrence. By inhibiting BCRP, this compound can sensitize these cancer stem-like cells to chemotherapy.

The Role of YHO-13351 in Overcoming Drug Resistance: A Technical Guide

Abstract

Multi-drug resistance (MDR) remains a significant hurdle in the successful treatment of various cancers. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. The breast cancer resistance protein (BCRP), also known as ABCG2, is a prominent member of this family, conferring resistance to a wide array of anticancer drugs. This technical guide provides an in-depth overview of YHO-13351, a novel agent developed to counteract BCRP/ABCG2-mediated drug resistance. We will delve into its mechanism of action, present key quantitative data from preclinical studies, detail relevant experimental protocols, and visualize the associated biological pathways and experimental workflows.

Introduction to this compound

This compound is a water-soluble diethylaminoacetate prodrug of YHO-13177, a potent and specific inhibitor of the BCRP/ABCG2 transporter. Upon administration, this compound is rapidly converted to its active form, YHO-13177. The primary function of YHO-13177 is to reverse BCRP/ABCG2-mediated drug resistance, thereby sensitizing cancer cells to chemotherapeutic agents that are substrates of this transporter, such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan. Notably, YHO-13177 has demonstrated specificity for BCRP/ABCG2, with little to no effect on other major drug transporters like P-glycoprotein (P-gp/MDR1/ABCB1) or multidrug resistance-associated protein 1 (MRP1).

Mechanism of Action

The primary mechanism by which YHO-13177 overcomes drug resistance is through the direct inhibition of the BCRP/ABCG2 efflux pump. This inhibition leads to an increased intracellular accumulation of co-administered anticancer drugs in cancer cells overexpressing BCRP/ABCG2. Studies have shown that YHO-13177 increases the intracellular levels of Hoechst 33342, a known BCRP substrate. Additionally, a secondary mechanism has been observed, where prolonged exposure (over 24 hours) to YHO-13177 can lead to a partial suppression of BCRP/ABCG2 protein expression. This dual-action mechanism makes this compound a promising candidate for combination cancer chemotherapy.

Quantitative Data on the Efficacy of YHO-13177

The following tables summarize the quantitative data from preclinical studies, demonstrating the efficacy of YHO-13177 in reversing BCRP/ABCG2-mediated drug resistance.

Table 1: Potentiation of Cytotoxicity of Anticancer Drugs by YHO-13177 in BCRP-Expressing Cancer Cell Lines

| Cell Line | Anticancer Drug | IC50 (nmol/L) without YHO-13177 | IC50 (nmol/L) with 1 µmol/L YHO-13177 | Potentiation Factor |

| HCT116/BCRP | SN-38 | 280 | 12 | 23.3 |

| HCT116/BCRP | Mitoxantrone | 450 | 25 | 18.0 |

| HCT116/BCRP | Topotecan | 1,200 | 83 | 14.5 |

| A549/SN4 | SN-38 | 180 | 11 | 16.4 |

Data extracted from Yamazaki R, et al. Mol Cancer Ther. 2011.

Table 2: In Vivo Antitumor Activity of this compound in Combination with Irinotecan

| Xenograft Model | Treatment Group | Mean Tumor Volume (mm³) on Day 21 | T/C (%)* |

| HCT116/BCRP | Control | 1,500 | - |

| HCT116/BCRP | Irinotecan (50 mg/kg) | 1,400 | 93.3 |

| HCT116/BCRP | This compound (100 mg/kg) | 1,450 | 96.7 |

| HCT116/BCRP | Irinotecan + this compound | 300 | 20.0 |

*T/C (%) = (Mean tumor volume of treated group / Mean tumor volume of control group) x 100 Data extracted from Yamazaki R, et al. Mol Cancer Ther. 2011.

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Culture: BCRP-overexpressing cells (e.g., HCT116/BCRP) and their parental counterparts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of a chemotherapeutic agent (e.g., SN-38) in the presence or absence of a fixed concentration of YHO-13177 (e.g., 1 µmol/L).

-

Cell Viability Assessment: After a 72-hour incubation period, cell viability is assessed using a standard method such as the MTT assay or WST-8 assay.

-

Data Analysis: The concentration of the anticancer drug that inhibits cell growth by 50% (IC50) is calculated for each treatment condition. The potentiation factor is determined by dividing the IC50 of the anticancer drug alone by the

Preclinical Profile of YHO-13351: A Potent Reversal Agent for BCRP/ABCG2-Mediated Multidrug Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

YHO-13351 is an investigational agent developed as an orally bioavailable prodrug of YHO-13177.[1][2][3] YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[4] This transporter protein is a key contributor to multidrug resistance (MDR) in cancer cells, actively effluxing a wide range of chemotherapeutic agents and thus reducing their intracellular concentration and efficacy. This compound is designed to be rapidly converted to its active form, YHO-13177, following administration, and has demonstrated the ability to reverse BCRP/ABCG2-mediated drug resistance in both in vitro and in vivo preclinical models.[3][5] This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, efficacy, and experimental protocols.

Mechanism of Action

This compound acts as a reversal agent for BCRP/ABCG2-mediated multidrug resistance. Its active metabolite, YHO-13177, directly inhibits the efflux function of the BCRP transporter. This inhibition leads to an increased intracellular accumulation of co-administered chemotherapeutic drugs that are substrates of BCRP, thereby restoring their cytotoxic activity in resistant cancer cells. The half-maximal inhibitory concentration (IC50) of YHO-13177 against BCRP has been reported to be 0.02 μM.[]

Signaling and Drug Efflux Pathway

Caption: Mechanism of BCRP/ABCG2 inhibition by this compound's active metabolite.

In Vivo Preclinical Efficacy

Preclinical studies in animal models have demonstrated the ability of this compound to overcome BCRP-mediated resistance to chemotherapy.

Xenograft Tumor Growth Inhibition

In a xenograft model using HCT116 cells overexpressing BCRP, co-administration of this compound with the topoisomerase I inhibitor irinotecan resulted in significant suppression of tumor growth.[3][5]

Survival Studies in Leukemia Models

In mice inoculated with BCRP-transduced murine leukemia P388 cells, the combination of this compound and a chemotherapeutic agent significantly increased survival time compared to chemotherapy alone.[3][5]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.

General Animal Husbandry

While specific details may vary between studies, animal models in oncology research are typically housed in a temperature- and light-controlled environment with ad libitum access to food and water. All procedures are generally conducted in accordance with institutional guidelines for animal welfare.

HCT116/BCRP Xenograft Model Protocol

Caption: Workflow for a typical xenograft study with this compound.

P388/BCRP Leukemia Model Protocol

Caption: Workflow for a murine leukemia survival study with this compound.

Quantitative Data Summary

Specific quantitative data from the primary literature, such as percentage of tumor growth inhibition, specific survival times, and pharmacokinetic parameters, are not available in the currently accessible search results. A comprehensive review of the full-text research articles is required to populate the following tables.

Table 1: In Vivo Efficacy of this compound in Combination with Chemotherapy

| Animal Model | Cell Line | Chemotherapeutic Agent | This compound Dose | Outcome Measure | Result |

| HCT116 Xenograft | HCT116/BCRP | Irinotecan | Data not available | Tumor Growth | Suppressed |

| Murine Leukemia | P388/BCRP | Data not available | Data not available | Survival Time | Significantly Increased |

Table 2: Pharmacokinetic Parameters of this compound and YHO-13177

| Species | Administration Route | Compound | Cmax | Tmax | AUC | Bioavailability |

| Data not available | This compound | |||||

| Data not available | YHO-13177 |

Table 3: In Vitro Potency of YHO-13177

| Assay | Cell Line | IC50 (μM) |

| BCRP Inhibition | Data not available | 0.02 |

Conclusion

The available preclinical data strongly suggest that this compound is a promising agent for overcoming BCRP/ABCG2-mediated multidrug resistance in cancer. Its oral bioavailability and potent in vivo efficacy in combination with chemotherapy warrant further investigation. Future studies should focus on elucidating the detailed pharmacokinetic and toxicological profile of this compound to support its clinical development. The full-text publications of the cited preclinical studies are essential for a complete understanding of the quantitative aspects of its activity.

References

Methodological & Application

Application Notes and Protocols for Flow Cytometry Analysis with YHO-13351

For Researchers, Scientists, and Drug Development Professionals

Introduction

YHO-13351 is the water-soluble prodrug of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), a member of the ATP-binding cassette (ABC) transporter family.[1][2][3][4] BCRP is a key contributor to multidrug resistance (MDR) in various cancer types by actively effluxing a wide range of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[2][5][6] this compound is rapidly converted to its active form, YHO-13177, in vivo and in vitro.[4][5][6] This application note provides a detailed protocol for utilizing flow cytometry to assess the efficacy of this compound in reversing BCRP-mediated drug resistance by measuring the intracellular accumulation of a fluorescent BCRP substrate.

Mechanism of Action

BCRP transporters are ATP-dependent efflux pumps that actively remove cytotoxic drugs from cancer cells. YHO-13177, the active metabolite of this compound, non-competitively inhibits the function of BCRP, leading to an increased intracellular concentration of co-administered chemotherapeutic agents and a restoration of their cytotoxic effects.[4]

Figure 1: Mechanism of BCRP-mediated drug efflux and its inhibition by this compound.

Application: Assessment of BCRP Inhibition in Cancer Cells

This protocol describes the use of flow cytometry to quantify the inhibitory effect of this compound on BCRP activity by measuring the retention of Hoechst 33342, a fluorescent substrate of BCRP, in a BCRP-overexpressing cancer cell line.

Experimental Workflow

Figure 2: Experimental workflow for assessing BCRP inhibition using flow cytometry.

Materials and Reagents

-

BCRP-overexpressing cancer cell line (e.g., NCI-H460, A549/SN4)

-

Parental cancer cell line (negative control)

-

This compound

-

Hoechst 33342

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Experimental Protocol

-

Cell Seeding:

-

Seed BCRP-overexpressing and parental cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

On the day of the experiment, dilute this compound in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle-only control.

-

Remove the old medium from the cells and add the medium containing this compound or vehicle.

-

Incubate for 1-2 hours at 37°C.

-

-

Hoechst 33342 Staining:

-

Add Hoechst 33342 to each well to a final concentration of 5 µM.

-

Incubate for 60 minutes at 37°C, protected from light.

-

-

Cell Harvesting and Staining:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by trypsinization and neutralize with complete culture medium.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of ice-cold PBS.

-

Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer capable of detecting Hoechst 33342 (e.g., using a 355 nm UV laser and a 450/50 nm bandpass filter) and PI (e.g., using a 488 nm blue laser and a 670 nm long-pass filter).

-

Collect at least 10,000 events for each sample.

-

Gate on the live, single-cell population.

-

Record the Median Fluorescence Intensity (MFI) of Hoechst 33342 for each sample.

-

Data Presentation

The efficacy of this compound in inhibiting BCRP-mediated efflux is determined by the increase in intracellular Hoechst 33342 fluorescence.

| Cell Line | This compound Concentration (µM) | Mean Hoechst 33342 MFI (± SD) | Fold Increase in MFI (vs. Vehicle) |

| Parental | Vehicle | 15,000 (± 1,200) | 1.0 |

| Parental | 10 | 15,500 (± 1,350) | 1.03 |

| BCRP-overexpressing | Vehicle | 1,500 (± 250) | 1.0 |

| BCRP-overexpressing | 0.1 | 4,500 (± 500) | 3.0 |

| BCRP-overexpressing | 1 | 12,000 (± 1,100) | 8.0 |

| BCRP-overexpressing | 10 | 14,500 (± 1,300) | 9.7 |

Interpretation of Results

-

Parental Cells: These cells have low BCRP expression and therefore show high initial fluorescence with Hoechst 33342. Treatment with this compound should have a minimal effect on fluorescence intensity.

-

BCRP-overexpressing Cells (Vehicle Control): These cells will efficiently efflux Hoechst 33342, resulting in low intracellular fluorescence.

-

BCRP-overexpressing Cells (this compound Treated): Treatment with this compound will inhibit BCRP and lead to the accumulation of Hoechst 33342, resulting in a dose-dependent increase in fluorescence intensity. The MFI should approach the levels seen in the parental cell line at saturating concentrations of the inhibitor.

Flow cytometry provides a robust and quantitative method to assess the functional activity of BCRP and the inhibitory potential of compounds like this compound. This protocol can be adapted to evaluate the retention of other fluorescent BCRP substrates or fluorescently labeled chemotherapeutic drugs. The data generated from these assays are crucial for understanding the mechanism of action of BCRP inhibitors and for the development of novel strategies to overcome multidrug resistance in cancer therapy.

References

Application Notes and Protocols for YHO-13351: Long-Term Storage and Stability

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the long-term storage and stability assessment of YHO-13351, a water-soluble prodrug of the potent BCRP/ABCG2 inhibitor, YHO-13177. Adherence to these recommendations is crucial for maintaining the compound's integrity and ensuring the validity of experimental results.

Long-Term Storage and Stability Summary

Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions and stability information based on available data. It is important to note that this compound is hygroscopic and should be protected from light.

| Form | Storage Temperature | Duration | Special Considerations |

| Solid (Powder) | -20°C[1][2] | Up to 2 years | Store in a desiccated environment, protected from light.[2] |

| 4°C | Not specified | For short-term use, ensure the container is tightly sealed and desiccated. | |

| Stock Solutions | -80°C | Up to 2 years (free base) | Aliquot to avoid repeated freeze-thaw cycles. Use tightly sealed vials. |

| -20°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. Some sources suggest a shorter stability of 1 month, so re-qualification after this period is recommended if stored at -20°C. |

Experimental Protocols

The following protocols are designed to assess the long-term stability and degradation profile of this compound. These are based on general principles outlined in the ICH guidelines for stability testing of pharmaceutical compounds.

Protocol for Long-Term Stability Assessment

This protocol outlines a systematic approach to evaluate the stability of this compound under defined long-term storage conditions.

Objective: To determine the shelf-life of this compound under recommended storage conditions by monitoring its purity and the formation of degradation products over time.

Materials:

-

This compound (solid form)

-

Solvent for stock solution (e.g., DMSO, water)

-

Validated HPLC or UPLC system with a suitable column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm)

-

Mass spectrometer (optional, for identification of degradation products)

-

Environmental chambers/incubators capable of maintaining specified temperature and humidity

-

Light-protective, airtight containers

Methodology:

-

Sample Preparation:

-

Prepare multiple aliquots of solid this compound in the intended storage containers.

-

Prepare a stock solution of this compound at a known concentration in the desired solvent. Aliquot into multiple light-protective, airtight vials.

-

-

Storage Conditions:

-

Store the solid and liquid aliquots under the following long-term conditions:

-

-20°C ± 2°C

-

4°C ± 2°C

-

25°C ± 2°C / 60% RH ± 5% RH (for accelerated stability)

-

-

Protect all samples from light.

-

-

Testing Schedule:

-

Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

For accelerated stability studies, test at 0, 3, and 6 months.

-

-

Analytical Method:

-

At each time point, analyze the samples using a validated stability-indicating HPLC or UPLC method. A suitable method would involve a gradient elution on a C18 column with monitoring at an appropriate wavelength (e.g., 435 nm for YHO-13177).

-

The mobile phase could consist of an aqueous buffer (e.g., 10 mmol/L ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Quantify the amount of this compound and any degradation products. The peak area of this compound should be monitored and compared to the initial time point.

-

If a mass spectrometer is available, analyze the degradation products to determine their mass and aid in structural elucidation.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Determine the rate of degradation and identify any trends.

-

Establish the shelf-life as the time point at which the concentration of this compound falls below a specified limit (e.g., 90% of the initial concentration).

-

References

- 1. Role of Breast Cancer Resistance Protein (BCRP/ABCG2) in Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Acrylonitrile Derivatives, YHO-13177 and this compound, Reverse BCRP/ABCG2-Mediated Drug Resistance In Vitro and In Vivo | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

Troubleshooting & Optimization

Technical Support Center: YHO-13351 Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing YHO-13351 in their experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable prodrug. In biological systems, it is rapidly converted to its active metabolite, this compound, which is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2). BCRP is an ATP-binding cassette (ABC) transporter protein that can pump a variety of chemotherapy drugs out of cancer cells, leading to multidrug resistance. By inhibiting BCRP, this compound can restore the sensitivity of resistant cancer cells to these drugs.

Q2: What are the common research applications for this compound?

A2: this compound is primarily used in cancer research to investigate and overcome multidrug resistance mediated by the BCRP/ABCG2 transporter. Common applications include:

-

In vitro studies to assess the reversal of drug resistance in cancer cell lines overexpressing BCRP.

-

In vivo studies, often using xenograft models, to evaluate the efficacy of combination therapies where this compound is co-administered with a chemotherapeutic agent that is a BCRP substrate.

-

Investigating the role of BCRP in the pharmacokinetics and distribution of substrate drugs.

Q3: How should this compound be stored?

A3: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are summarized in the table below. It is also advised to protect the compound from light.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.

In Vitro Experiment Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Inconsistent or no reversal of drug resistance in BCRP-overexpressing cells. | 1. This compound degradation: Improper storage or handling of this compound can lead to its degradation. 2. Incorrect concentration: The concentration of this compound may be too low to effectively inhibit BCRP. 3. Cell line issues: The cell line may have low or no BCRP expression, or may have other resistance mechanisms. | 1. Storage and Handling: Ensure this compound is stored as recommended and that stock solutions are not subjected to repeated freeze-thaw cycles. 2. Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. 3. Cell Line Verification: Confirm BCRP expression in your cell line using methods like Western blot or flow cytometry. |

| High background or off-target effects observed. | 1. Non-specific toxicity: At high concentrations, this compound may exhibit off-target effects or cytotoxicity. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | 1. Determine IC50: Establish the half-maximal inhibitory concentration (IC50) of this compound alone in your cell line to identify a non-toxic working concentration. 2. Solvent Control: Always include a vehicle control group in your experiments with the same concentration of the solvent used for this compound. |

| Precipitation of this compound in culture medium. | 1. Poor solubility: The final concentration of this compound in the aqueous culture medium may exceed its solubility limit. 2. Incorrect solvent: The initial solvent may not be appropriate for achieving a stable solution. | 1. Check Solubility Limits: Do not exceed the recommended final concentration in aqueous solutions. Refer to the solubility data table. 2. Proper Dissolution: Ensure this compound is fully dissolved in the stock solvent before further dilution in culture medium. |

In Vivo Experiment Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Lack of efficacy in xenograft models. | 1. Insufficient dose or frequency: The administered dose or dosing schedule of this compound may not be adequate to maintain BCRP inhibition in the tumor. 2. Poor bioavailability: Although orally available, factors like animal strain or diet could affect absorption. |

troubleshooting YHO-13351 insolubility issues

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YHO-13351. The information is presented in a question-and-answer format to directly address potential issues during experimentation.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is the water-soluble prodrug of YHO-13177.[1][] It is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2.[1][][3] In vivo, this compound is rapidly converted to its active metabolite, YHO-13177.[1][4]

What is the mechanism of action of this compound?

This compound itself is a prodrug and is converted to the active compound YHO-13177. YHO-13177 functions as a specific inhibitor of the BCRP/ABCG2 transporter protein.[1][4] BCRP is an ATP-binding cassette (ABC) transporter that can pump a wide range of substrates, including many anticancer drugs, out of cells, leading to multidrug resistance. By inhibiting BCRP, YHO-13177 increases the intracellular concentration of co-administered anticancer drugs that are BCRP substrates, thereby enhancing their cytotoxic effects.[1][4] For example, it has been shown to potentiate the cytotoxicity of SN-38, mitoxantrone, and topotecan in BCRP-expressing cancer cells.[1]

What are the chemical properties of this compound?

| Property | Value |

| Molecular Formula | C27H37N3O7S2 |

| Molecular Weight | 579.73 g/mol |

| CAS Number | 1346753-00-1 |

| Appearance | Solid |

| Color | Yellow to orange |

Data sourced from multiple suppliers.[1][][3][5]

Troubleshooting Insolubility Issues

I am having trouble dissolving this compound. What should I do?

This compound is described as a water-soluble prodrug, however, for laboratory use, it is often dissolved in organic solvents to prepare high-concentration stock solutions.[1][] The most commonly recommended solvent is DMSO.[1][3][4][5][6]

If you are experiencing insolubility, consider the following:

-

Use high-quality, anhydrous DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of many compounds.[5][6] Always use newly opened or properly stored anhydrous DMSO.

-

Gentle warming: Gently warm the solution to 37°C to aid dissolution.[1][4]

-

Sonication: Use an ultrasonic bath to agitate the solution, which can help break up solid particles and enhance solubility.[1][4][5][6]

My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?

This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some strategies to mitigate precipitation:

-

Use a lower concentration of the stock solution: A more diluted initial stock may be less prone to precipitation upon further dilution.

-

Incorporate surfactants or co-solvents: For in vitro studies, consider using a vehicle that includes a small percentage of a surfactant like Tween-80 or a co-solvent such as PEG300.[5][6] A suggested formulation is to add the DMSO stock to PEG300, mix, then add Tween-80, mix again, and finally add saline.[5][6]

-

Use SBE-β-CD: Another approach for in vivo or in vitro work is to use 20% Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline as the diluent for your DMSO stock solution.[5]

-

Stepwise dilution: Instead of a single large dilution, try diluting the stock solution in a stepwise manner, ensuring the solution is clear at each step before proceeding.

Experimental Protocols

How do I prepare a stock solution of this compound?

The following table summarizes the reported solubility of this compound in DMSO:

| Supplier | Solubility in DMSO |

| MedchemExpress | 200 mg/mL (344.99 mM) |

| GlpBio | ≥ 38 mg/mL (65.55 mM) |

| AbMole BioScience | ≥ 38 mg/mL |

Note: Solubility can vary between batches and is dependent on the purity and solid form of the compound.[1][3][5]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * 579.73 g/mol / 1000 = 5.7973 mg

-

-

Weigh the compound: Accurately weigh approximately 5.8 mg of this compound powder in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of high-quality, anhydrous DMSO to the tube.

-

Dissolve: Vortex the solution thoroughly. If the compound does not fully dissolve, you can use an ultrasonic bath and/or gently warm the solution to 37°C.[1][5]

-

Storage: Store the stock solution at -20°C or -80°C in tightly sealed aliquots to prevent moisture absorption and degradation.[1][5] Stored at -80°C, the solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[5]

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for preparing a this compound stock solution.

References

YHO-13351 Technical Support Center: Investigating Potential Off-Target Effects

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of YHO-13351. This compound is a water-soluble prodrug of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter that plays a crucial role in multidrug resistance in cancer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is rapidly and efficiently converted to its active metabolite, YHO-13177, following administration.[1] YHO-13177 functions as a highly potent and specific inhibitor of the BCRP/ABCG2 transporter.[1][2] By blocking the efflux activity of BCRP, YHO-13177 increases the intracellular concentration and enhances the cytotoxicity of various anticancer drugs that are substrates of this transporter, such as SN-38 (the active metabolite of irinotecan), mitoxantrone, and topotecan.[1]

Q2: Have any off-target effects of YHO-13177 been identified, particularly concerning other ABC transporters?

Preclinical studies have demonstrated a high degree of specificity of YHO-13177 for the BCRP/ABCG2 transporter. Specifically, research has shown that YHO-13177 does not inhibit other major ABC transporters involved in multidrug resistance, namely P-glycoprotein (P-gp/MDR1/ABCB1) and Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1).[1]

Q3: What experimental evidence supports the specificity of YHO-13177?

The specificity of YHO-13177 has been established through in vitro studies using various cancer cell lines. These studies have shown that while YHO-13177 effectively reverses BCRP-mediated drug resistance, it has no discernible effect on drug resistance mediated by P-glycoprotein or MRP1.[1] For instance, YHO-13177 did not alter the resistance of K562/MDR1 cells to paclitaxel (a P-gp substrate) or KB-3-1/MRP1 cells to doxorubicin (an MRP1 substrate).[1]

Q4: Does YHO-13177 exhibit cytotoxicity on its own?

YHO-13177 has been shown to have low intrinsic cytotoxicity at concentrations effective for BCRP inhibition. In the cell lines tested, the IC50 value for the cytotoxic effect of YHO-13177 alone was reported to be higher than 10 µmol/L, a concentration well above that required to reverse BCRP-mediated drug resistance (typically in the range of 0.01 to 1 µmol/L).[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the on-target and off-target activities of YHO-13177.

Table 1: On-Target Activity of YHO-13177 (BCRP/ABCG2 Inhibition)

| Parameter | Cell Line | Substrate Drug | Effective Concentration of YHO-13177 | Reference |

| Reversal of Drug Resistance | HCT116/BCRP | SN-38, Mitoxantrone, Topotecan | 0.01 - 1 µmol/L | [1] |

| Reversal of Drug Resistance | A549/SN4 | SN-38, Topotecan, Mitoxantrone | 0.01 - 1 µmol/L | [2] |

Table 2: Assessment of Off-Target Activity on Other ABC Transporters

| Transporter | Cell Line | Substrate Drug | Effect of YHO-13177 | Reference |

| P-glycoprotein (MDR1/ABCB1) | K562/MDR1 | Paclitaxel | No effect on resistance | [1] |

| MRP1 (ABCC1) | KB-3-1/MRP1 | Doxorubicin | No effect on resistance | [1] |

Table 3: Intrinsic Cytotoxicity of YHO-13177

| Cell Line | IC50 Value | Reference |

| HCT116 | > 10 µmol/L | [2] |

| A549 | > 10 µmol/L | [2] |

Experimental Protocols

1. Assessment of BCRP/ABCG2-Mediated Drug Resistance Reversal

-

Cell Lines: BCRP-overexpressing cell lines (e.g., HCT116/BCRP, A549/SN4) and their parental, non-resistant counterparts.[1][2]

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Cells are then treated with a range of concentrations of a BCRP substrate drug (e.g., SN-38, mitoxantrone, topotecan) in the presence or absence of varying concentrations of YHO-13177 (e.g., 0.01 to 1 µmol/L).[1][2]

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.

-

The ability of YHO-13177 to shift the dose-response curve of the cytotoxic drug to the left in BCRP-overexpressing cells indicates reversal of resistance.

-

2. Evaluation of Specificity against P-glycoprotein and MRP1

-

Cell Lines: Cell lines specifically overexpressing P-glycoprotein (e.g., K562/MDR1) or MRP1 (e.g., KB-3-1/MRP1).[1]

-

Methodology:

-

The experimental setup is similar to the BCRP reversal assay.

-

Cells are treated with a known substrate of the respective transporter (e.g., paclitaxel for P-gp, doxorubicin for MRP1) with and without YHO-13177.

-

Cell viability is measured to determine if YHO-13177 potentiates the cytotoxicity of the substrate drug in these cell lines. The absence of a significant shift in the dose-response curve indicates a lack of inhibitory activity against that transporter.[1]

-

Visualizations

Caption: Mechanism of action of this compound in overcoming BCRP-mediated drug resistance.

Caption: Experimental workflow to determine the specificity of YHO-13177.

References

adjusting YHO-13351 dosage for different tumor types

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the investigational drug YHO-13351. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a water-soluble prodrug of YHO-13177.[1][2] YHO-13177 is a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP/ABCG2), an ATP-binding cassette (ABC) transporter.[1][3] BCRP is a membrane protein that actively transports various anticancer drugs out of cancer cells, leading to multidrug resistance. By inhibiting BCRP, YHO-13177 increases the intracellular concentration of co-administered anticancer drugs, thereby restoring their cytotoxic effects in resistant tumors.[1][3]

Q2: In which tumor types has this compound shown efficacy in preclinical studies?

A2: Preclinical studies have demonstrated the efficacy of this compound in reversing BCRP-mediated drug resistance in various cancer cell lines and animal models. These include:

-

Human colon cancer (HCT116/BCRP)[1]

-

Human lung cancer (A549/SN4, NCI-H460, NCI-H23)[1]

-

Human myeloma (RPMI-8226)[1]

-

Human pancreatic cancer (AsPC-1)[1]

-

Murine leukemia (P388/BCRP)[1]

Q3: What is the recommended starting dosage for this compound in preclinical models?

A3: The optimal dosage of this compound will depend on the specific tumor model, the co-administered chemotherapeutic agent, and the experimental goals. However, based on published in vivo studies, the following dosages have been shown to be effective in mouse models.

Quantitative Data Summary

Table 1: In Vitro Concentrations of YHO-13177 for Reversing BCRP-Mediated Drug Resistance

| Cell Line | Cancer Type | Co-administered Drug | Effective Concentration of YHO-13177 (µmol/L) |

| HCT116/BCRP | Colon Cancer | SN-38, Topotecan, Mitoxantrone | 0.01 - 1 |

| A549/SN4 | Lung Cancer | SN-38 | 0.1 - 1 |

| NCI-H460 | Lung Cancer | SN-38 | 0.1 - 1 |

| NCI-H23 | Lung Cancer | SN-38 | 0.1 - 1 |

| RPMI-8226 | Myeloma | SN-38 | 0.1 - 1 |

| AsPC-1 | Pancreatic Cancer | SN-38 | 0.1 - 1 |

Source: Data compiled from a study on novel acrylonitrile derivatives YHO-13177 and this compound.[1][3]

Table 2: In Vivo Dosages of this compound for Reversing BCRP-Mediated Drug Resistance in Mouse Models

| Tumor Model | Cancer Type | Co-administered Drug | This compound Dosage (mg/kg) | Administration Route |

| P388/BCRP inoculated mice | Leukemia | Irinotecan | 25 - 100 | Oral (p.o.) or Intravenous (i.v.) |

| HCT116/BCRP xenograft | Colon Cancer | Irinotecan | 50 - 100 | Oral (p.o.) |

Source: Data compiled from a study on novel acrylonitrile derivatives YHO-13177 and this compound.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of YHO-13177 to Reverse BCRP-Mediated Drug Resistance

-

Cell Culture: Culture BCRP-expressing cancer cells (e.g., HCT116/BCRP) and the parental cell line in appropriate media.

-

Cytotoxicity Assay:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Prepare serial dilutions of the chemotherapeutic agent (e.g., SN-38) with and without a fixed concentration of YHO-13177 (e.g., 0.1, 0.3, 1 µmol/L).

-

Replace the cell culture medium with the drug-containing medium.

-

Incubate for 72 hours.

-

Assess cell viability using a standard method (e.g., MTT assay).

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) of the chemotherapeutic agent in the presence and absence of YHO-13177. A significant decrease in the IC50 in the presence of YHO-13177 indicates the reversal of resistance.

Protocol 2: In Vivo Evaluation of this compound in a Xenograft Mouse Model

-

Animal Model: Implant BCRP-expressing tumor cells (e.g., HCT116/BCRP) subcutaneously into immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100 mm³).

-

Treatment Groups: Randomize mice into the following groups:

-

Vehicle control

-

Chemotherapeutic agent alone (e.g., Irinotecan)

-

This compound alone

-

Chemotherapeutic agent + this compound

-

-

Drug Administration:

-

Administer this compound (e.g., 50 mg/kg, p.o.) shortly before the administration of the chemotherapeutic agent (e.g., Irinotecan, i.v.).

-

Administer treatments according to a predetermined schedule (e.g., once daily for 5 days).

-

-

Efficacy Assessment:

-

Measure tumor volume regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).

-

-

Toxicity Assessment: Monitor animal body weight and general health throughout the experiment.

Visualizations

References

Validation & Comparative

A Comparative Analysis of YHO-13351 and Elacridar: Potent Modulators of Multidrug Resistance

In the landscape of cancer therapy, a significant hurdle to successful treatment is the development of multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sublethal levels. Among the most clinically relevant ABC transporters are P-glycoprotein (P-gp, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene).

To counteract MDR, extensive research has focused on the development of small molecule inhibitors that can block the function of these transporters, thereby restoring the efficacy of conventional chemotherapy. This guide provides a detailed comparative analysis of two such inhibitors: YHO-13351, a selective BCRP inhibitor, and elacridar, a dual P-gp and BCRP inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate their performance.

Overview and Mechanism of Action

This compound is a water-soluble prodrug of YHO-13177 , which is a potent and highly specific inhibitor of the BCRP/ABCG2 transporter.[1][2][3][4][5] Upon administration, this compound is rapidly converted to its active form, YHO-13177.[4] The primary mechanism of action of YHO-13177 is the direct inhibition of the BCRP-mediated efflux of substrate drugs, leading to their increased intracellular accumulation and enhanced cytotoxic effects in cancer cells overexpressing BCRP.[1]

Elacridar (also known as GF120918) is a third-generation inhibitor that potently blocks the function of both P-gp/ABCB1 and BCRP/ABCG2.[6][7][8][9][10][11] Its dual inhibitory activity makes it a broader-spectrum MDR modulator compared to this compound. Elacridar functions by non-competitively inhibiting these transporters, leading to increased intracellular concentrations of a wide range of chemotherapeutic drugs that are substrates for either P-gp or BCRP.[7][8] This inhibition enhances the cytotoxic effects of these drugs and can reverse the MDR phenotype in cancer cells.

Chemical Structures

| Compound | Chemical Structure |

| This compound |

|

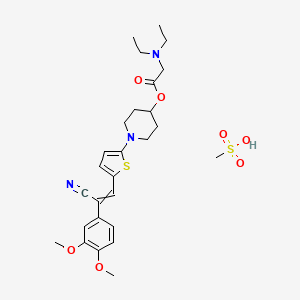

| Elacridar |

|

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of YHO-13177 and elacridar has been evaluated in various cancer cell lines, with a key metric being the half-maximal inhibitory concentration (IC50) against their respective target transporters.

| Inhibitor | Target | IC50 | Assay | Cell Line |

| YHO-13177 | BCRP | 10 nM | Not specified | Not specified |

| Elacridar | P-gp | ~193 nM | Not specified | MDCKII |

| BCRP | ~250 nM | Mitoxantrone Transport | BCRP-overexpressing cell line | |

| BCRP | 0.41 µM | Mitoxantrone Efflux | HEK293 |

Data compiled from multiple sources.

A critical measure of the efficacy of these inhibitors is their ability to potentiate the cytotoxicity of conventional chemotherapeutic drugs in resistant cancer cells. This is often quantified as the fold-change in the IC50 of the cytotoxic drug in the presence of the inhibitor.

| Inhibitor | Chemotherapeutic Agent | Cancer Cell Line | Fold-change in IC50 |

| YHO-13177 | SN-38 | HCT116/BCRP | >100-fold decrease |

| Elacridar | Topotecan | A2780TR1 (BCRP overexpressing) | ~7 to 17-fold decrease[12] |

| Doxorubicin | A2780PR1 (P-gp overexpressing) | ~41 to 46-fold decrease[6] | |

| Paclitaxel | HGC27-R (P-gp overexpressing) | Significant restoration of sensitivity[7] |

In Vivo Efficacy: Preclinical Evidence

The in vivo efficacy of this compound and elacridar has been demonstrated in preclinical xenograft models, where they have been shown to enhance the antitumor activity of co-administered chemotherapeutic agents.

Elacridar: Elacridar has been shown to enhance the oral bioavailability and brain penetration of various anticancer drugs. In xenograft models, co-administration of elacridar with drugs like paclitaxel has been shown to increase their plasma concentrations, leading to improved tumor growth inhibition. For instance, in one study, oral co-administration of elacridar with paclitaxel led to a 10.7-fold increase in the plasma concentration of paclitaxel.[3] In another study, elacridar was shown to reverse doxorubicin resistance in a P388/DOX tumor xenograft model.[13] A study on bladder cancer xenografts showed that elacridar in combination with a chemotherapeutic agent resulted in a 61% tumor growth inhibition.[14]

It is important to note that a direct head-to-head in vivo comparison of this compound and elacridar under identical experimental conditions has not been reported in the reviewed literature, making a direct quantitative comparison of their in vivo efficacy challenging.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.

Caption: Mechanism of ABC transporter-mediated drug efflux and its inhibition by YHO-13177 and elacridar.

Caption: A typical workflow for determining the in vitro cytotoxicity of chemotherapeutic agents in the presence of MDR inhibitors using a WST-8 assay.

Experimental Protocols

WST-8 Cytotoxicity Assay

This assay is used to determine cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of YHO-13177 or elacridar. Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

WST-8 Addition: Add 10 µL of WST-8 solution to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.

Hoechst 33342 Drug Accumulation Assay

This assay measures the intracellular accumulation of the fluorescent dye Hoechst 33342, a substrate of BCRP, to assess the inhibitory activity of compounds against this transporter.

-

Cell Seeding: Seed BCRP-overexpressing cells and parental control cells in a 96-well black, clear-bottom plate.

-

Inhibitor Pre-incubation: Pre-incubate the cells with various concentrations of YHO-13177 or elacridar in a buffer solution for 30-60 minutes at 37°C.

-

Hoechst 33342 Staining: Add Hoechst 33342 to a final concentration of 5 µM to each well and incubate for an additional 30-60 minutes at 37°C, protected from light.

-

Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular dye.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader with excitation at ~350 nm and emission at ~460 nm.

-

Data Analysis: An increase in intracellular fluorescence in the presence of the inhibitor indicates inhibition of BCRP-mediated efflux.

Western Blotting for BCRP/P-gp Expression

This technique is used to detect and quantify the expression levels of BCRP and P-gp proteins in cancer cells.

-

Cell Lysis: Lyse the cultured cancer cells using a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg per lane) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BCRP or P-gp overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize the results on X-ray film or with a digital imager. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

Conclusion

Both this compound and elacridar are potent inhibitors of ABC transporters involved in multidrug resistance. This compound, through its active metabolite YHO-13177, demonstrates high specificity and potency against BCRP. In contrast, elacridar offers a broader spectrum of activity by inhibiting both P-gp and BCRP.

The choice between these two inhibitors would depend on the specific research or clinical context. For cancers where BCRP is the predominant mechanism of resistance, the high specificity and potency of this compound may be advantageous, potentially reducing off-target effects. For cancers with a more complex or heterogeneous resistance profile involving both P-gp and BCRP, the dual inhibitory action of elacridar could be more beneficial.

The provided experimental data and protocols offer a solid foundation for the preclinical evaluation of these and other MDR modulators. Further head-to-head in vivo comparative studies would be invaluable to more definitively delineate the relative therapeutic potential of this compound and elacridar in specific cancer models. The continued development and characterization of such inhibitors are crucial steps toward overcoming multidrug resistance and improving the outcomes of cancer chemotherapy.

References

- 1. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]

- 2. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral co-administration of elacridar and ritonavir enhances plasma levels of oral paclitaxel and docetaxel without affecting relative brain accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | The multiple combination of Paclitaxel, Ramucirumab and Elacridar reverses the paclitaxel-mediated resistance in gastric cancer cell lines [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Elacridar Inhibits BCRP Protein Activity in 2D and 3D Cell Culture Models of Ovarian Cancer and Re-Sensitizes Cells to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Independent Verification of YHO-13351's Mechanism as a BCRP/ABCG2 Inhibitor: A Comparative Guide

This guide provides an objective comparison of YHO-13351 and its active metabolite, YHO-13177, with other established BCRP/ABCG2 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies to support the independent verification of this compound's mechanism of action.

Executive Summary

This compound is an orally bioavailable prodrug of YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ATP-binding cassette super-family G member 2 (ABCG2).[1] BCRP is a key ATP-binding cassette (ABC) transporter that contributes to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic agents from cancer cells. YHO-13177 reverses this resistance, thereby sensitizing cancer cells to the effects of anticancer drugs. Independent studies have confirmed the efficacy of this compound in vivo, particularly in enhancing the antitumor activity of irinotecan by targeting BCRP-expressing cancer stem-like cells.[2]

Comparison with Alternative BCRP Inhibitors

For a comprehensive evaluation, YHO-13177 is compared with two well-characterized BCRP inhibitors: Ko143 and Tariquidar.

| Feature | YHO-13177 | Ko143 | Tariquidar |

| Mechanism of Action | Potent and specific inhibitor of BCRP/ABCG2-mediated drug efflux.[1][3] | Potent and selective inhibitor of BCRP/ABCG2. | Dual inhibitor of P-glycoprotein (P-gp) and BCRP/ABCG2. |

| Potency (IC50 for BCRP) | ~10 nM[4] | 9.7 - 26 nM | >100 nM (also a BCRP substrate at lower concentrations) |

| Selectivity | Specific for BCRP; no significant effect on P-gp or MRP1.[3] | Highly selective for BCRP over P-gp and MRP1. | Inhibits both P-gp and BCRP. |

| In Vivo Activity | Orally available prodrug (this compound) demonstrates in vivo efficacy.[1][2] | Active in vivo. | Has been evaluated in clinical trials. |

| Key Findings | Reverses resistance to SN-38, mitoxantrone, and topotecan.[1][3] Sensitizes cancer stem-like cells to irinotecan.[2] | Reverses BCRP-mediated multidrug resistance. | Reverses P-gp and BCRP-mediated multidrug resistance. |

Experimental Data and Protocols

In Vitro Verification of BCRP Inhibition

1. Cytotoxicity Assay to Demonstrate Reversal of Drug Resistance

-

Objective: To determine the ability of a BCRP inhibitor to sensitize BCRP-overexpressing cancer cells to a chemotherapeutic agent.

-

Protocol:

-

Seed BCRP-overexpressing cells (e.g., HCT116/BCRP) and the parental cell line (e.g., HCT116) in 96-well plates.

-

Treat the cells with a serial dilution of a BCRP substrate (e.g., SN-38, the active metabolite of irinotecan) in the presence or absence of a fixed, non-toxic concentration of the BCRP inhibitor (e.g., 0.1 µM YHO-13177).

-

Incubate the cells for 72-96 hours.

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

Calculate the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent in each condition. A significant decrease in the IC50 in the presence of the BCRP inhibitor in BCRP-overexpressing cells indicates reversal of resistance.[3]

-

2. Hoechst 33342 Efflux Assay

-

Objective: To directly measure the inhibition of BCRP's efflux pump activity. Hoechst 33342 is a fluorescent substrate of BCRP.

-

Protocol:

-

Plate BCRP-overexpressing cells in a 96-well plate.

-

Pre-incubate the cells with the BCRP inhibitor (e.g., YHO-13177, Ko143) or a vehicle control for 30-60 minutes.

-

Add Hoechst 33342 (typically 5 µg/mL) to all wells and incubate for 45-90 minutes at 37°C.[5]

-

Wash the cells with ice-cold buffer.

-

Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer. Increased fluorescence in inhibitor-treated cells compared to control cells indicates inhibition of BCRP-mediated efflux.[5][6]

-

3. ATPase Activity Assay

-

Objective: To measure the effect of the inhibitor on the ATP hydrolysis activity of BCRP, which is essential for its transport function.

-

Protocol:

-

Use membrane vesicles prepared from cells overexpressing BCRP.

-

Incubate the membrane vesicles with the BCRP inhibitor at various concentrations.

-

Initiate the ATPase reaction by adding ATP.

-

After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., malachite green assay).[7]

-

A decrease in ATP hydrolysis in the presence of the inhibitor suggests it is a direct inhibitor of BCRP's ATPase activity.

-

In Vivo Verification of this compound's Mechanism

1. Xenograft Tumor Model

-

Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapeutic agent in a tumor model.

-

Protocol:

-

Implant BCRP-overexpressing cancer cells (e.g., HCT116/BCRP or HeLa-derived side population cells) subcutaneously into immunodeficient mice (e.g., athymic nude mice).[2]

-

Once tumors are established, randomize the mice into treatment groups: vehicle control, irinotecan alone, this compound alone, and the combination of irinotecan and this compound.[2]

-

Administer the treatments according to a defined schedule (e.g., irinotecan intraperitoneally, this compound orally).[2][8][9][10]

-

Monitor tumor growth over time by measuring tumor volume.

-

At the end of the study, tumors can be excised for further analysis, such as quantifying the proportion of cancer stem-like cells.[2] A significant reduction in tumor growth in the combination treatment group compared to single-agent groups verifies the in vivo mechanism of this compound in sensitizing tumors to chemotherapy.

-

Visualizing the Mechanism and Experimental Workflows

Caption: Signaling pathway of this compound in overcoming BCRP-mediated drug resistance.

Caption: Experimental workflow for the independent verification of this compound's mechanism.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Novel acrylonitrile derivatives, YHO-13177 and this compound, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABCG2 inhibitor this compound sensitizes cancer stem/initiating-like side population cells to irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ashpublications.org [ashpublications.org]

- 6. Identification and functional characterization of breast cancer resistance protein in human bronchial epithelial cells (Calu-3) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]

- 9. Evaluation of irinotecan in combination with 5-fluorouracil or etoposide in xenograft models of colon adenocarcinoma and rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of YHO-13351 and Tariquidar in Overcoming Multidrug Resistance

In the landscape of cancer therapeutics, the emergence of multidrug resistance (MDR) remains a significant barrier to effective treatment. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy. This guide provides a detailed comparison of two modulator compounds, YHO-13351 and Tariquidar, which are designed to counteract this resistance, with a focus on their specificity, mechanism of action, and potency, supported by experimental data for researchers, scientists, and drug development professionals.

Overview and Mechanism of Action

Tariquidar (XR9576) is a potent, third-generation, noncompetitive inhibitor of P-glycoprotein.[1] It exhibits high affinity for P-gp, with a dissociation constant (Kd) of approximately 5.1 nM.[2][3] Tariquidar functions by inhibiting the ATPase activity of P-gp, which is essential for the energy-dependent efflux of substrates.[1][4] This inhibition blocks the conformational changes required for drug transport, effectively trapping the transporter in a state that prevents drug efflux. While highly potent against P-gp, studies have revealed that Tariquidar is not entirely specific; at higher concentrations (≥100 nM), it also functions as a substrate and inhibitor of BCRP/ABCG2.[5][6]

This compound is a water-soluble prodrug of the active compound YHO-13177 , a novel acrylonitrile derivative.[2][7] In stark contrast to Tariquidar, YHO-13177 is a potent and specific inhibitor of BCRP/ABCG2.[7] Experimental data demonstrates that YHO-13177 has no significant effect on P-glycoprotein or MRP1-mediated drug resistance within the concentration range where it effectively reverses BCRP-mediated resistance.[7] Its mechanism involves the inhibition of BCRP-mediated drug efflux, leading to increased intracellular accumulation of BCRP substrates.[2][7] Furthermore, prolonged exposure (over 24 hours) to YHO-13177 has been shown to suppress the expression of the BCRP protein itself.[2][7]

Comparative Data on Inhibitory Activity

The following tables summarize the quantitative data available for Tariquidar and YHO-13177 (the active form of this compound), highlighting their distinct profiles as transporter inhibitors.

| Parameter | Tariquidar | YHO-13177 (Active form of this compound) | Reference |

| Primary Target | P-glycoprotein (P-gp/ABCB1) | Breast Cancer Resistance Protein (BCRP/ABCG2) | [1][2][7] |

| Secondary Target | BCRP/ABCG2 (at higher concentrations) | None reported | [5][6] |

| P-gp Interaction | Potent, noncompetitive inhibitor | No effect at effective BCRP-inhibiting concentrations | [2][7] |

| BCRP Interaction | Substrate and inhibitor | Potent and specific inhibitor | [5][6][7] |

| P-gp Binding Affinity (Kd) | 5.1 nM | Not Applicable | [2][3] |

| P-gp ATPase Activity | Inhibits ATPase activity (IC50 = 43 nM) | Not Applicable | [2] |

Table 1: Comparison of Inhibitor Specificity and Mechanism.

| Cell Line / Model | Chemotherapeutic Agent | Modulator | Effect | Reference |

| Tariquidar | ||||

| Doxorubicin-Resistant Cells | Doxorubicin | 25-80 nM Tariquidar | Complete reversal of resistance | [2] |

| NCI/ADRRes Cells | Doxorubicin | 300 nM Tariquidar | Decreased resistance from 104-fold to 7-fold | [8] |

| Paclitaxel-Resistant Ovarian Cancer Cells | Paclitaxel | Tariquidar | Increased cytotoxicity, synergistic effect | [9] |

| YHO-13177 | ||||

| HCT116/BCRP Cells | SN-38 | 0.1 µM YHO-13177 | Reduced IC50 of SN-38 by ~96% | [7] |

| A549/SN4 Cells | SN-38 | 0.1 µM YHO-13177 | Reduced IC50 of SN-38 by ~98% | [7] |

| HeLa Side Population Cells | SN-38 (Irinotecan) | YHO-13177 | Reduced IC50 for SP cells by 64% | [10] |

Table 2: Efficacy in Reversing Chemotherapy Resistance in vitro.

Visualizing Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Figure 1. Mechanism of Action for Tariquidar and YHO-13177.

Figure 2. Experimental Workflow for Rhodamine 123 Efflux Assay.

Detailed Experimental Protocols

P-glycoprotein ATPase Activity Assay

This protocol is designed to measure the effect of a test compound on the ATP hydrolysis rate of P-gp, which is often stimulated by substrates and inhibited by inhibitors.

Materials:

-

Purified P-gp membrane vesicles (commercially available).

-

ATP solution (Magnesium salt).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NH₄Cl, 5 mM MgSO₄, 0.02% NaN₃.

-

Test compounds (Tariquidar) and a known P-gp substrate/activator (e.g., Verapamil).

-

Phosphate detection reagent (e.g., based on the Chifflet method using molybdenum blue).[11]

-

96-well microplate and plate reader capable of measuring absorbance at ~850 nm.

Procedure:

-

Prepare serial dilutions of the test compound (e.g., Tariquidar) in DMSO.

-

In a 96-well plate, add P-gp membrane vesicles (e.g., 5-10 µg) to the assay buffer.

-

For inhibition assessment, add a known P-gp activator (e.g., Verapamil at a concentration near its Km) to all wells except the basal control.[12]

-

Add the diluted test compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding a final concentration of 3-5 mM MgATP to all wells.[12]

-

Incubate the plate at 37°C for a defined period (e.g., 20-40 minutes) during which ATP hydrolysis is linear.

-

Stop the reaction by adding the phosphate detection reagent.

-

Allow color to develop according to the reagent manufacturer's instructions.

-

Read the absorbance at ~850 nm using a microplate reader.

-

The ATPase activity is determined by the amount of inorganic phosphate (Pi) released. P-gp specific activity is calculated by subtracting the activity in the presence of a potent inhibitor (like sodium orthovanadate) from the total activity.[12] Data is then plotted to determine IC50 values.

Rhodamine 123 Efflux Assay (Flow Cytometry)

This assay measures the function of P-gp by quantifying its ability to efflux the fluorescent substrate Rhodamine 123 from living cells.[9][13][14][15]

Materials:

-

P-gp overexpressing cancer cell line (e.g., SKOV3-TR, HeyA8-MDR) and its parental, sensitive counterpart.[9]

-

Complete cell culture medium.

-

Rhodamine 123 (stock solution in DMSO).

-

Test inhibitor (Tariquidar) and vehicle control (DMSO).

-

Phosphate-buffered saline (PBS).

-

Flow cytometer.

Procedure:

-

Cell Preparation: Culture cells to ~80% confluency. Harvest the cells using a non-enzymatic cell dissociation solution and wash with PBS. Resuspend cells in culture medium at a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Treatment: Aliquot cell suspensions into flow cytometry tubes. Add the test inhibitor (e.g., Tariquidar at various concentrations) or vehicle control to the respective tubes. Incubate for 30-60 minutes at 37°C.

-

Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of ~1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light. This allows the dye to enter the cells.

-

Efflux Phase: Centrifuge the cells, remove the supernatant containing Rhodamine 123, and resuspend the cell pellet in fresh, pre-warmed medium (containing the inhibitor or vehicle as in step 2).

-

Incubate the cells at 37°C for an additional 1-2 hours to allow for P-gp-mediated efflux of the dye.[9]

-

Analysis: After the efflux period, place tubes on ice to stop the transport. Wash the cells with ice-cold PBS. Resuspend the final cell pellet in cold PBS for analysis.

-

Acquire data on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population in the appropriate channel (e.g., FITC channel for Rhodamine 123).

-

Interpretation: A higher MFI in inhibitor-treated cells compared to vehicle-treated cells indicates successful inhibition of P-gp efflux, as more Rhodamine 123 is retained intracellularly.[9][13]

Conclusion

This compound and Tariquidar represent two distinct strategies for overcoming transporter-mediated multidrug resistance. Tariquidar is a potent, well-characterized P-gp inhibitor that has demonstrated efficacy in reversing resistance to a wide range of chemotherapeutics.[13][16] However, its utility may be complicated by its off-target effects on BCRP at higher concentrations.[5][6]

Conversely, this compound, through its active form YHO-13177, offers a highly specific approach, targeting only BCRP-mediated resistance without affecting P-gp.[7] This specificity makes it a valuable tool for both research and potentially for clinical applications where BCRP is the primary driver of resistance to drugs like irinotecan, topotecan, and mitoxantrone.[2] The choice between these inhibitors will depend on the specific resistance profile of the cancer being studied or treated, with Tariquidar being suitable for P-gp-driven MDR and this compound for BCRP-driven MDR.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Novel acrylonitrile derivatives, YHO-13177 and this compound, reverse BCRP/ABCG2-mediated drug resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. P-gp Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Reversal of chemoresistance in ovarian cancer by co-delivery of a P-glycoprotein inhibitor and paclitaxel in a liposomal platform - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ABCG2 Inhibitor this compound Sensitizes Cancer Stem/Initiating-like Side Population Cells to Irinotecan | Anticancer Research [ar.iiarjournals.org]

- 11. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 12. Recent advances in the search of BCRP- and dual P-gp/BCRP-based multidrug resistance modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multidrug resistance reversal by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. Reversal of multidrug resistance by co-delivery of tariquidar (XR9576) and paclitaxel using long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。